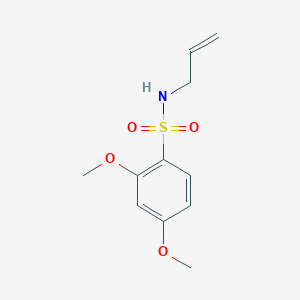

N-allyl-2,4-dimethoxybenzenesulfonamide

説明

特性

分子式 |

C11H15NO4S |

|---|---|

分子量 |

257.31 g/mol |

IUPAC名 |

2,4-dimethoxy-N-prop-2-enylbenzenesulfonamide |

InChI |

InChI=1S/C11H15NO4S/c1-4-7-12-17(13,14)11-6-5-9(15-2)8-10(11)16-3/h4-6,8,12H,1,7H2,2-3H3 |

InChIキー |

MJMNZXSCPPDDMV-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC=C)OC |

正規SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC=C)OC |

製品の起源 |

United States |

Synthetic Methodologies for N Allyl 2,4 Dimethoxybenzenesulfonamide and Its Complex Derivatives

Foundational Synthesis Approaches

The most fundamental and widely employed methods for the synthesis of N-allyl-2,4-dimethoxybenzenesulfonamide involve a two-step sequence: the formation of the sulfonamide bond followed by the introduction of the allyl group, or vice versa.

Amidation Reactions of Sulfonyl Chlorides with Allylamines

A primary and straightforward route to this compound involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with allylamine (B125299). This reaction is a classic example of nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of the nitrogen atom in allylamine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Common bases include tertiary amines such as triethylamine (B128534) or an inorganic base like potassium carbonate. The choice of solvent is also crucial, with dichloromethane (B109758) being a common medium for this transformation. nih.gov An illustrative, analogous reaction involves the treatment of 4-methylbenzenesulfonyl chloride with allylamine in the presence of aqueous potassium carbonate and dichloromethane at room temperature. nsf.gov While specific yields for the 2,4-dimethoxy derivative are not widely reported, this method provides a reliable pathway to the desired N-allyl sulfonamide.

Table 1: General Conditions for Amidation of Arylsulfonyl Chlorides with Allylamine This table is based on analogous reactions and represents a general protocol.

| Parameter | Condition | Reference |

| Sulfonyl Chloride | 2,4-Dimethoxybenzenesulfonyl Chloride | - |

| Amine | Allylamine | nsf.gov |

| Base | Potassium Carbonate / Triethylamine | nih.govnsf.gov |

| Solvent | Dichloromethane | nih.govnsf.gov |

| Temperature | Room Temperature | nsf.gov |

N-Allylation Strategies for Pre-formed Dimethoxybenzenesulfonamides

An alternative foundational approach is the N-allylation of a pre-synthesized 2,4-dimethoxybenzenesulfonamide. This method first involves the synthesis of the primary sulfonamide by reacting 2,4-dimethoxybenzenesulfonyl chloride with ammonia (B1221849) or a suitable nitrogen source. In the subsequent step, the N-H proton of the sulfonamide is deprotonated by a base to form a nucleophilic sulfonamidate anion. This anion then undergoes a nucleophilic substitution reaction with an allyl halide, typically allyl bromide or allyl chloride, to furnish this compound.

Commonly used bases for the deprotonation step include sodium hydroxide (B78521) or other strong bases. The reaction is often performed in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). For instance, a comparable N-allylation of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide was achieved using allyl bromide and calcium hydride in DMF. While this example involves a more complex sulfonamide, the fundamental principle of N-allylation remains the same. Another relevant example is the benzylation of N-allyl-4-methylbenzenesulfonamide using benzyl (B1604629) bromide and sodium hydroxide in THF. nsf.gov

Table 2: General Conditions for N-Allylation of Sulfonamides This table is based on analogous reactions and represents a general protocol.

| Parameter | Condition | Reference |

| Sulfonamide | 2,4-Dimethoxybenzenesulfonamide | - |

| Allylating Agent | Allyl Bromide | - |

| Base | Sodium Hydroxide / Calcium Hydride | nsf.gov |

| Solvent | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | nsf.gov |

| Temperature | Room Temperature | nsf.gov |

Multi-Component and One-Pot Synthesis Strategies for this compound Analogues

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multi-component reactions (MCRs) and one-pot syntheses. These strategies combine multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates and thereby saving time, reagents, and solvents.

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of one-pot synthesis are applicable. For instance, the two-step synthesis described above could potentially be combined into a one-pot procedure where 2,4-dimethoxybenzenesulfonyl chloride is first reacted with allylamine, and then another electrophile is added to the same pot to further functionalize the molecule. The development of such one-pot procedures for substituted N-benzyl-4-methylbenzenesulfonamides has been suggested based on the similarity of conditions for the two synthetic steps. nsf.gov A one-pot N-allylation and bromination of various secondary aryl amines using a DMSO-allyl bromide system has also been reported, showcasing the potential for tandem reactions.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can possess stereocenters. The development of stereoselective and enantioselective methods to access such derivatives is a key area of research.

Stereoselectivity can be introduced in several ways, for example, by using a chiral auxiliary, a chiral catalyst, or a chiral substrate. For sulfonamides, stereoselective methods often focus on reactions of the allyl group or the synthesis of derivatives with chiral centers on the backbone. While specific research on the stereoselective synthesis of this compound derivatives is limited, general methods for the stereoselective synthesis of related compounds can be considered. For instance, the stereoselective synthesis of dienes from N-allylhydrazine derivatives has been reported, achieving high levels of (E)-stereoselectivity. organic-chemistry.org Such principles could potentially be adapted to reactions involving this compound.

Strategic Utility of this compound as a Precursor in Diverse Chemical Syntheses

The this compound molecule contains multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The allyl group can participate in a variety of transformations, including cycloaddition reactions and transition metal-catalyzed reactions.

Advanced Reactivity and Mechanistic Investigations of N Allyl 2,4 Dimethoxybenzenesulfonamide

Intra- and Intermolecular Cyclization Pathways Involving N-Allyl-2,4-dimethoxybenzenesulfonamide

The proximate arrangement of the allyl group and the sulfonamide moiety within the molecule provides a strong impetus for intramolecular cyclization reactions. These transformations, often proceeding through oxidative, radical, or transition metal-catalyzed pathways, offer powerful methods for the construction of complex nitrogen- and sulfur-containing heterocyclic scaffolds.

Oxidative cyclization offers a direct route to functionalized heterocyclic systems by activating the allyl group towards intramolecular nucleophilic attack. While research directly citing this compound is specific, the reactivity of analogous N-allylcarboxamides provides a strong precedent for this type of transformation. In these systems, reagents such as hypervalent iodine compounds can induce cyclization. For this compound, such a reaction would likely proceed via the formation of an intermediate that facilitates the intramolecular attack of the sulfonamide nitrogen or one of its oxygen atoms onto the activated double bond.

Electrochemical methods also present a sustainable approach for these cyclizations, obviating the need for chemical oxidants. rsc.org The electrochemical oxidative cyclization of N-allylcarboxamides has been shown to produce halogenated oxazolines efficiently. rsc.org A similar strategy applied to this compound could potentially lead to the formation of novel sultam structures. Enantioselective variants of these oxidative cyclizations have been developed using chiral catalysts, allowing for the synthesis of highly enantioenriched heterocyclic products, including those with quaternary stereocenters. nih.govchemrxiv.org

| Substrate Type | Reaction Conditions | Product Type | Key Features |

|---|---|---|---|

| N-allylbenzamides | Catalyst-free, temperate conditions | 2,5-disubstituted oxazoles | Direct formation from accessible substrates. nih.gov |

| N-allylcarboxamides | Electrochemical, Li-halogen salts | Halogenated oxazolines | Avoids external chemical oxidants. rsc.org |

| N-allyl carboxamides | Chiral iodoarene catalyst | Enantioenriched oxazolines/oxazines | High enantioselectivity (up to 98% ee); construction of quaternary centers. nih.govchemrxiv.org |

Radical cyclization reactions represent a powerful tool for the formation of C-C and C-heteroatom bonds. For this compound, radical processes can initiate intramolecular cyclization to yield benzosultams—bicyclic compounds containing a fused benzene (B151609) ring and a sulfonamide-derived cyclic structure. These reactions are typically initiated by the generation of a radical which then adds to the allyl double bond.

One plausible pathway involves the generation of a radical on the aryl ring (e.g., through abstraction of a hydrogen atom or from a pre-installed halide). This aryl radical can then undergo an exo or endo cyclization onto the tethered allyl group. Subsequent steps of radical quenching or rearrangement would lead to the final benzosultam product. Silver(I)-catalyzed decarboxylative alkylation has been used to generate alkyl radicals that induce the cyclization of vinyl sulfonamides to access benzo-fused-γ-sultams. rsc.org

Alternatively, the reaction can be initiated on the allyl group or the sulfonamide nitrogen. Studies on cyclic ene sulfonamides have shown that radical cyclization can produce an α-sulfonamidoyl radical, which subsequently undergoes β-elimination of a sulfonyl radical to form polycyclic imines. nih.gov This highlights the diverse pathways available depending on the specific reaction conditions and substrate structure. The synthesis of benzosultams via transition metal-catalyzed C-H activation and subsequent annulation also provides a complementary route to these important heterocyclic motifs. nih.gov

Transition metals, particularly palladium, are highly effective catalysts for a wide array of cyclization reactions. These methods offer high efficiency and selectivity under mild conditions.

The intramolecular Heck reaction is a cornerstone of transition metal-catalyzed cyclization. organic-chemistry.org In the context of this compound, if the aromatic ring is substituted with a halide (e.g., iodine or bromine), a palladium(0) catalyst can initiate a classical Heck cyclization. This involves oxidative addition of the Pd(0) into the aryl-halide bond, followed by migratory insertion of the allyl alkene into the aryl-palladium bond, and finally β-hydride elimination to furnish the cyclized product and regenerate the catalyst.

This strategy has been successfully employed for the synthesis of 5-, 6-, and 7-membered sultams from α-haloarylsulfonamides bearing olefinic tethers. nih.gov By carefully selecting the substitution pattern on the allyl group, this methodology can be extended to the creation of quaternary all-carbon stereocenters, which are valuable motifs in complex molecule synthesis.

| Substrate | Catalyst System | Cyclization Mode | Product Ring Size | Yield |

|---|---|---|---|---|

| α-bromoaryl sulfonamide with terminal alkene | Pd(OAc)₂, PPh₃, Et₃N | 6-exo-trig | 6-membered sultam | Mixture with 7-endo |

| α-bromoaryl sulfonamide with homoallyl group | Pd(OAc)₂, PPh₃, Et₃N | 7-exo-trig | 7-membered sultam | Excellent |

Domino, or cascade, reactions allow for the construction of complex molecular architectures in a single synthetic operation by combining multiple bond-forming events. This compound is an excellent candidate for such processes. A palladium-catalyzed cascade reaction of N-allyl-N-(2-butenyl)-p-toluenesulfonamide with benzyl (B1604629) halides has been reported to produce dihydropyrroles. researchgate.net This process involves a sequence of cyclization and coupling steps mediated by the palladium catalyst. researchgate.net

Another potential domino pathway involves an initial C-H activation or cross-coupling event on the dimethoxybenzene ring, followed by an intramolecular cyclization involving the allyl group. For instance, a palladium(II)-catalyzed C-H functionalization could be followed by an amidopalladation and subsequent β-hydride elimination, a sequence that has been used to synthesize functionalized indoles from N-(2-allylphenyl)benzamides. mdpi.com This demonstrates the potential for developing novel domino strategies leading to diverse heterocyclic frameworks from the this compound scaffold.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Mediated Transformations)

Cross-Coupling and Selective Functionalization Reactions

Beyond cyclization, this compound can serve as a platform for further molecular elaboration through cross-coupling and selective functionalization. Both the aromatic ring and the allyl group are amenable to a variety of transformations.

The electron-rich 2,4-dimethoxybenzene ring is activated towards electrophilic aromatic substitution, allowing for the introduction of functional handles such as halogens. Once halogenated, the aryl ring can participate in a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) reactions. nih.gov The use of specialized dialkylbiaryl phosphine ligands has been shown to be highly effective for Suzuki-Miyaura couplings involving a broad scope of substrates, including electron-rich aryl halides. nih.gov

The allyl group itself is also a site for selective functionalization. Palladium-catalyzed reactions such as hydroarylation can be used to add aryl groups across the double bond. nih.gov Furthermore, the terminal position of the allyl group is susceptible to reactions like allylic substitution, enabling the introduction of a wide range of nucleophiles. These selective functionalizations on either the aromatic core or the allyl side chain significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular targets.

Cross-Metathesis with Terminal and Internal Alkenes

Cross-metathesis (CM) is a powerful catalytic reaction that allows for the formation of new carbon-carbon double bonds by scrambling and reforming the alkylidene fragments of two different olefin substrates. organic-chemistry.org this compound serves as a viable substrate in such transformations, with the reactivity largely centered on its terminal allyl group. The sulfonamide functionality is generally well-tolerated by common ruthenium-based metathesis catalysts, such as Grubbs and Hoveyda-Grubbs catalysts. beilstein-journals.org

The reaction involves the transalkylidenation of the N-allyl group with a partner alkene, leading to a new substituted olefin and releasing ethylene as a byproduct. organic-chemistry.org The success and selectivity of the cross-metathesis reaction depend on several factors, including the nature of the catalyst, the reaction conditions, and the steric and electronic properties of the reacting alkenes. illinois.edu When reacting with a terminal alkene (R-CH=CH₂), a statistical distribution of homodimerized and cross-metathesis products can be expected. However, by using an excess of one partner or by choosing alkenes with different reactivities, high yields of the desired cross-coupled product can be achieved. organic-chemistry.org

Reactions with internal alkenes are also feasible but can be more challenging due to increased steric hindrance around the double bond. The stereoselectivity (E/Z) of the newly formed double bond is a critical aspect and is highly dependent on the catalyst structure and reaction kinetics. nih.gov For instance, certain ruthenium catalysts are known to favor the formation of the thermodynamically more stable E-isomer. illinois.edu

Table 1: Representative Cross-Metathesis Reactions

This table illustrates the expected products from the cross-metathesis of this compound with various alkene partners.

| Alkene Partner | Structure of Partner | Expected Product Structure | Product Class |

| 1-Octene | CH₂(CH₂)₅CH=CH₂ | Terminal Alkene CM Product | |

| Styrene | Ph-CH=CH₂ | Aryl-Substituted Alkene | |

| Methyl Acrylate | CH₂=CHCO₂Me | Electron-Deficient Alkene | |

| (E)-2-Butene | CH₃CH=CHCH₃ | Internal Alkene CM Product |

Note: DMBS represents the 2,4-dimethoxybenzenesulfonyl group.

Desulfitative Arylation of Olefins via N-Sulfonamides

N-aryl sulfonamides, including this compound, can serve as precursors for the arylation of olefins through a desulfinative pathway. This transformation, often catalyzed by transition metals like palladium, functions as a Heck-type reaction where the aryl sulfonamide acts as the aryl source. rsc.org The key step in the mechanism is the extrusion of sulfur dioxide (SO₂) from the sulfonamide moiety to generate an aryl radical. rsc.orgresearchgate.net

The process is believed to be initiated by the generation of a nitrogen-centered radical, followed by desulfonylation to yield the corresponding 2,4-dimethoxyphenyl radical. This highly reactive aryl radical is then intercepted by a palladium(0) catalyst, entering a catalytic cycle analogous to the Heck reaction. researchgate.net Alternatively, the aryl radical can add directly to the olefin. The 2,4-dimethoxy-substituted aryl group is thus transferred to the olefinic partner, forming a new C-C bond.

The reaction is compatible with a variety of olefins, including acrylates, styrenes, and other alkenes. researchgate.net The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring can influence the rate and efficiency of the aryl radical generation and its subsequent coupling reaction.

Table 2: Substrate Scope in Desulfinative Arylation

This table shows potential olefin substrates and the resulting products from the desulfinative arylation using this compound as the aryl source.

| Olefin Substrate | Structure | Arylated Product Structure |

| Methyl Acrylate | Methyl 3-(2,4-dimethoxyphenyl)acrylate | |

| Styrene | (E)-1-(2,4-dimethoxyphenyl)-2-phenylethene | |

| 1-Hexene | 1-(2,4-dimethoxyphenyl)hex-1-ene |

Note: The reaction results in the transfer of the 2,4-dimethoxyphenyl group.

Sulfonyl Radical Generation and SO₂ Insertion Reactions

The N–S bond in this compound can be cleaved under specific conditions to generate a 2,4-dimethoxybenzenesulfonyl radical (ArSO₂•). This process can be initiated using thermal methods, radical initiators, or, more recently, through visible-light photoredox catalysis. nih.gov The conversion of the sulfonamide into a suitable precursor, such as an N-sulfonylimine, can facilitate this radical generation under mild, metal-free conditions. nih.gov

Once formed, the sulfonyl radical is a versatile intermediate. It can participate in a variety of transformations, most notably the hydrosulfonylation of alkenes and alkynes. nih.gov In this reaction, the sulfonyl radical adds across a C-C multiple bond, and the resulting carbon-centered radical is subsequently quenched by a hydrogen atom source to yield a sulfone.

Furthermore, sulfonyl radicals are key intermediates in reactions involving sulfur dioxide insertion. While sulfonamides themselves can be viewed as products of SO₂ fixation, they can also act as precursors in reactions where the sulfonyl group is transferred. ethernet.edu.etresearcher.life The generation of sulfonyl radicals from stable sulfonamide precursors provides a valuable strategy for forging C-S bonds, diversifying the chemical space accessible from this functional group. nih.gov

Rearrangement Reactions and Structural Transformations

N-allyl sulfonamides are susceptible to rearrangement reactions, with the aza-Claisen rearrangement being a prominent example. This sigmatropic rearrangement typically requires thermal or Lewis acid-catalyzed conditions and involves the researchgate.netresearchgate.net-migration of the allyl group from the nitrogen atom to an adjacent atom, often leading to a C-allylated product. For this compound, such a rearrangement could theoretically occur if a suitable aromatic system is in place, though it is more common in N-allyl anilines.

A more relevant transformation for this class of compounds is the base-catalyzed 1,3-migration of the N-allyl group. Studies on related N-allyl carboxamides have shown that strong bases can facilitate an unexpected rearrangement to form aza-quaternary carbon centers. nih.gov This type of transformation involves the deprotonation of a carbon alpha to the sulfonyl group (if such a position exists in a more complex substrate) or other accessible acidic protons, followed by an intramolecular nucleophilic attack by the resulting carbanion on the terminal carbon of the allyl group, leading to a cyclopropane intermediate which then rearranges.

Additionally, cascade reactions involving N-allyl sulfonamides have been reported. For instance, an NBS-promoted cascade involving allyloxyl addition followed by a Claisen rearrangement has been developed for related alkynylsulfonamides, demonstrating the potential for complex structural transformations originating from the allyl sulfonamide motif. nih.gov

Influence of the Dimethoxybenzene Substituent Pattern on Reaction Kinetics and Selectivity

The electronic properties of the 2,4-dimethoxybenzene ring exert a significant influence on the reactivity of the entire molecule. The two methoxy groups at the ortho and para positions are powerful electron-donating groups due to their resonance (+R) effect, which outweighs their inductive (-I) electron-withdrawing effect. This high electron density on the aromatic ring has several consequences for reaction kinetics and selectivity.

Desulfinative Arylation : In reactions where the 2,4-dimethoxyphenyl group is transferred, its electron-rich nature makes the corresponding aryl radical a strong nucleophile. This can enhance the rate of its addition to electron-deficient olefins.

N-S Bond Cleavage : The electron-donating groups increase the electron density on the sulfur atom of the sulfonyl group. This can affect the stability of the N-S bond and the energy required for its homolytic or heterolytic cleavage, thereby influencing the rate of sulfonyl radical generation.

Acidity of N-H Proton (in related primary/secondary sulfonamides) : The electron-donating substituents would decrease the acidity of the N-H proton compared to an unsubstituted or electron-withdrawn benzenesulfonamide. While this compound is a tertiary amide, this principle affects the reactivity of its primary and secondary precursors and related structures.

The steric bulk of the ortho-methoxy group can also play a role in selectivity. It can direct incoming reagents to other positions on the aromatic ring or influence the approach of catalysts and substrates to the sulfonamide functionality, thereby affecting regioselectivity in certain reactions.

Table 3: Predicted Electronic Effects of Substituents on Reactivity

| Substituent Pattern on Ar-SO₂- | Electronic Effect | Predicted Effect on N-S Bond Cleavage Rate | Predicted Reactivity of Aryl Radical |

| 4-Nitrobenzene | Electron-Withdrawing | Increased | Electrophilic |

| Benzene | Neutral | Baseline | Neutral |

| 2,4-Dimethoxybenzene | Electron-Donating | Decreased | Nucleophilic |

Computational and Theoretical Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms involving this compound. scielo.br These theoretical studies can elucidate reaction pathways, identify transition states, and rationalize experimentally observed kinetics and selectivity. researchgate.net

Elucidation of Reaction Pathways and Transition States

For the reactions discussed, DFT calculations can model the entire energy profile. In the desulfinative arylation, computational studies can determine the activation energy barriers for the key steps: N-S bond cleavage, SO₂ extrusion, and the subsequent addition of the 2,4-dimethoxyphenyl radical to an olefin. rsc.orgresearchgate.net This allows for a comparison of different possible mechanistic pathways and helps to identify the rate-determining step.

Similarly, for rearrangement reactions, theoretical calculations can map the potential energy surface for the researchgate.netresearchgate.net-sigmatropic shift or other migration pathways. The geometries and energies of the transition states can be precisely calculated, providing insight into why a particular regio- or stereochemical outcome is favored. nih.gov Analysis of frontier molecular orbitals (HOMO-LUMO) can also offer predictions about the molecule's reactive sites and its behavior in pericyclic reactions. researchgate.net These computational insights are invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies based on the reactivity of this compound.

Table 4: Representative Data from a Hypothetical DFT Study on Desulfinative Arylation

| Mechanistic Step | System | Calculated Parameter | Value (kcal/mol) | Interpretation |

| N-S Bond Homolysis | ArSO₂-N(allyl)R → ArSO₂• + •N(allyl)R | Activation Energy (ΔG‡) | +35.2 | High barrier, likely requires initiation |

| SO₂ Extrusion | ArSO₂• → Ar• + SO₂ | Activation Energy (ΔG‡) | +12.5 | Facile process once radical is formed |

| Aryl Radical Addition | Ar• + CH₂=CHX → Ar-CH₂-C•HX | Activation Energy (ΔG‡) | +5.8 | Low barrier, very fast step |

| Overall | - | Rate-Determining Step | N-S Bond Homolysis | Initiation is kinetically crucial |

Note: Values are illustrative to represent typical outputs from a computational study.

Role of Sulfonyl Moieties as Ipso Nucleofuges in Aromatic Substitution

In the realm of aromatic chemistry, ipso-substitution represents a distinct pathway where an incoming substituent displaces a non-hydrogen substituent on an aromatic ring. The sulfonyl group (-SO₂R) can, under specific circumstances, function as a nucleofuge—a leaving group that departs with a pair of electrons—in nucleophilic aromatic substitution (SNAr) reactions. The efficiency of a sulfonyl moiety as an ipso nucleofuge is intrinsically linked to the electronic properties of the aromatic ring to which it is attached.

For a sulfonyl group to be displaced, the aromatic ring must be sufficiently electron-deficient to be susceptible to attack by a nucleophile. nih.govwikipedia.orglibretexts.org This typically requires the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the sulfonyl moiety. wikipedia.orglibretexts.orgyoutube.com These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govwikipedia.orgic.ac.uk The departure of the sulfonate anion is the final step in this addition-elimination mechanism, leading to the restoration of aromaticity. wikipedia.org

Research has demonstrated that sulfonic acid groups on aromatic rings activated by EWGs, such as nitro groups, can undergo ipso substitution by various nucleophiles, including amines and active methylene (B1212753) compounds. nih.govresearchgate.net For instance, the sulfonic acid group in 2,4-dinitrobenzene sulfonic acid can be effectively displaced to form new carbon-carbon or carbon-nitrogen bonds. nih.govresearchgate.net

However, in the case of this compound, the electronic landscape of the aromatic ring is fundamentally different. The two methoxy groups (-OCH₃) at the 2- and 4-positions are potent electron-donating groups (EDGs). Their presence enriches the benzene ring with electron density, making it nucleophilic in character and thus highly resistant to attack by external nucleophiles. Consequently, the 2,4-dimethoxybenzenesulfonyl group is considered a very poor nucleofuge in the context of traditional SNAr reactions. The electron-rich nature of the ring destabilizes the potential Meisenheimer intermediate that would need to form for the substitution to proceed.

The nucleofugality of a substituted benzenesulfonyl group is therefore highly dependent on the other substituents present on the aromatic ring. The following table illustrates the predicted relative reactivity of different benzenesulfonyl derivatives in SNAr reactions, highlighting the deactivating effect of electron-donating groups.

| Benzenesulfonyl Derivative | Substituents | Electronic Effect of Substituents | Predicted Reactivity as Nucleofuge in SNAr |

|---|---|---|---|

| 2,4-Dinitrobenzenesulfonyl | Two -NO₂ groups | Strongly Electron-Withdrawing | High |

| 4-Nitrobenzenesulfonyl | One -NO₂ group | Electron-Withdrawing | Moderate |

| Benzenesulfonyl | None | Neutral | Low |

| 4-Methylbenzenesulfonyl (Tosyl) | One -CH₃ group | Weakly Electron-Donating | Very Low |

| 2,4-Dimethoxybenzenesulfonyl | Two -OCH₃ groups | Strongly Electron-Donating | Extremely Low / Inert |

While the direct displacement of the 2,4-dimethoxybenzenesulfonyl group via a standard SNAr pathway is electronically disfavored, alternative mechanistic pathways could potentially achieve this transformation. For example, reactions proceeding through radical mechanisms or transition-metal-catalyzed processes can sometimes enable substitutions that are not feasible under traditional nucleophilic aromatic substitution conditions. rsc.org However, specific studies detailing such an ipso-substitution for this compound remain scarce in the current body of scientific literature. The inherent stability conferred by the electron-donating methoxy groups makes the sulfonyl moiety a robust and generally non-labile component of the molecule under nucleophilic attack.

Sophisticated Spectroscopic and Crystallographic Characterization of N Allyl 2,4 Dimethoxybenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-allyl-2,4-dimethoxybenzenesulfonamide in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for each of the three main structural components: the 2,4-dimethoxybenzene ring, the allyl group, and the sulfonamide N-H proton. The aromatic region would feature a complex splitting pattern for the three protons on the substituted ring. The allyl group would present a characteristic set of signals corresponding to its vinylic and allylic protons. The two methoxy (B1213986) groups would appear as sharp singlets, likely with distinct chemical shifts due to their different positions relative to the sulfonyl group. The sulfonamide proton (N-H) would likely appear as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | d | 1H | Ar-H (H6) |

| ~6.6-6.8 | m | 2H | Ar-H (H3, H5) |

| ~5.7-5.9 | m | 1H | -CH=CH₂ |

| ~5.0-5.2 | m | 2H | -CH=CH₂ |

| ~3.90 | s | 3H | OCH₃ |

| ~3.85 | s | 3H | OCH₃ |

| ~3.7-3.8 | t or d | 2H | N-CH₂-CH= |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The spectrum would clearly show the two carbons of the methoxy groups, the three carbons of the allyl group, and the six distinct carbons of the dimethoxy-substituted aromatic ring. The chemical shifts of the aromatic carbons are heavily influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonamide group.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164 | Ar-C (C2-OCH₃) |

| ~158 | Ar-C (C4-OCH₃) |

| ~133 | -CH=CH₂ |

| ~132 | Ar-C (C6) |

| ~120 | Ar-C (C1-SO₂) |

| ~118 | -CH=CH₂ |

| ~106 | Ar-C (C5) |

| ~97 | Ar-C (C3) |

| ~56.5 | OCH₃ |

| ~55.8 | OCH₃ |

Note: Predicted values are based on typical ranges and data from analogous structures like 4-allyl-1,2-dimethoxybenzene. bmrb.io Actual values may vary.

Advanced Multidimensional NMR Techniques

To definitively assign each proton and carbon signal and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between all protons within the allyl group (-CH₂-CH=CH₂), confirming its structure. It would also show coupling between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to unambiguously assign each carbon signal based on the previously assigned proton spectrum (e.g., linking the methoxy proton singlets to their corresponding carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the main structural units. Key expected correlations include from the N-CH₂ protons to the sulfonyl-bearing aromatic carbon (C1) and the vinylic carbons of the allyl group. Correlations from the methoxy protons to their respective aromatic carbons would confirm their placement at C2 and C4.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorptions from the sulfonyl (S=O) group.

Key absorptions are predicted to be observed for the N-H bond, aromatic and aliphatic C-H bonds, the alkene C=C bond, the crucial S=O bonds of the sulfonamide, and the C-O bonds of the methoxy groups. scispace.comresearchgate.netripublication.com The presence of two strong, distinct peaks for the sulfonyl group is a hallmark of sulfonamides. scispace.com

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3300 | Medium | N-H Stretch | Sulfonamide (N-H) |

| ~3080 | Medium-Weak | C-H Stretch | Alkene (=C-H) |

| ~3000 | Medium-Weak | C-H Stretch | Aromatic (Ar-H) |

| ~2950 | Medium | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1640 | Medium-Weak | C=C Stretch | Alkene |

| ~1590, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | Asymmetric S=O Stretch | Sulfonyl (SO₂) |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1160 | Strong | Symmetric S=O Stretch | Sulfonyl (SO₂) |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.gov For this compound (molecular formula C₁₁H₁₅NO₄S), the exact monoisotopic mass can be calculated.

The calculated monoisotopic mass is 273.0722 . An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 274.0795 or the sodium adduct [M+Na]⁺ at m/z 296.0614, with a mass accuracy typically within 5 ppm.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For sulfonamides, common fragmentation pathways include cleavage of the S-N bond and the Ar-S bond. researchgate.netresearchgate.net A notable fragmentation often observed is the neutral loss of sulfur dioxide (SO₂), a loss of 64 Da, which can occur via rearrangement. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. nih.govmdpi.com This technique yields precise data on bond lengths, bond angles, and torsion angles.

Based on crystal structures of similar compounds like N-allyl-4-methylbenzenesulfonamide researchgate.netnih.gov, several structural features can be predicted:

The sulfur atom will exhibit a distorted tetrahedral geometry.

The S=O bond lengths are expected to be approximately 1.43 Å, and the S-N bond length around 1.61-1.62 Å. nih.govnsf.govnih.gov

A key feature in the solid-state packing would likely be intermolecular hydrogen bonding between the sulfonamide N-H donor and a sulfonyl oxygen atom of an adjacent molecule. researchgate.nettandfonline.com This interaction often leads to the formation of centrosymmetric dimers or extended chains, which are fundamental to the supramolecular architecture of the crystal.

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| S=O Bond Length | ~1.43 Å | Data from analogous sulfonamide structures. nih.govnsf.gov |

| S-N Bond Length | ~1.62 Å | Data from analogous sulfonamide structures. nih.govnsf.gov |

| S-C (Aromatic) Bond Length | ~1.76 Å | Data from analogous sulfonamide structures. nih.gov |

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, including the dimethoxy-substituted benzene ring, the sulfonamide group (-SO₂NH-), and the N-allyl substituent. Based on analyses of similar structures, the geometry around the sulfur atom is expected to be tetrahedral. The sulfonamide bridge is a key conformational determinant. For a related compound, N-allyl-4-methyl-benzenesulfonamide, the C-N-S-C torsion angle was determined to be -61.0 (2)°. This indicates a gauche conformation around the N-S bond, which is a common feature in arylsulfonamides.

The 2,4-dimethoxybenzene moiety will be largely planar. The methoxy groups, due to potential steric hindrance and electronic effects, will likely adopt conformations where the methyl groups are oriented to minimize repulsion, possibly lying slightly out of the plane of the benzene ring. The allyl group attached to the nitrogen atom introduces further conformational flexibility, with rotation possible around the N-C and C-C single bonds of the allyl chain.

Table 1: Representative Bond Lengths in a Related Sulfonamide Structure

| Bond | Length (Å) |

|---|---|

| S-O (sulfonate) | 1.4282 (17) |

| S-O (sulfonate) | 1.4353 (17) |

Data derived from the crystal structure of N-allyl-4-methyl-benzenesulfonamide.

Analysis of Supramolecular Architectures and Intermolecular Interactions

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of N-allyl-4-methyl-benzenesulfonamide, molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the sulfonamide groups. It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding, forming dimers or chains as the primary and most robust interaction in its crystal lattice. The presence of two methoxy groups introduces additional potential for weaker, non-classical C-H···O hydrogen bonds, where hydrogen atoms from the allyl group or the benzene ring could interact with the oxygen atoms of the methoxy or sulfonyl groups of adjacent molecules, further stabilizing the crystal packing.

Aromatic rings are central to the formation of π-based interactions. In N-allyl-4-methyl-benzenesulfonamide, the dimeric units established by hydrogen bonds are further linked into ribbons via offset π-π stacking interactions between the phenyl rings. This type of interaction, where the aromatic rings are parallel but displaced, is common and energetically favorable, driven by a balance between Pauli repulsion and dispersion forces. Given the presence of the 2,4-dimethoxybenzene ring, this compound is expected to engage in similar π-π stacking.

Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, is a possibility for a flexible molecule like this compound. The flexibility arises from the rotatable bonds in the sulfonamide linker and the allyl group. Different crystallization conditions could potentially trap different conformers, leading to polymorphs with distinct packing arrangements and physicochemical properties. However, no specific studies on the conformational polymorphism of this compound have been reported in the literature reviewed.

Computational Chemistry in Support of Structural Analysis and Properties

Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating experimental findings and predicting the properties of molecules for which experimental data is scarce.

DFT calculations are widely used to determine the optimized ground-state geometry of molecules. For dimethoxybenzene derivatives, DFT has been employed to analyze their structural and electronic properties. Such calculations for this compound would involve optimizing the molecular geometry to find the lowest energy conformation, providing theoretical values for bond lengths, bond angles, and torsion angles that can be compared with experimental data if it becomes available.

DFT is also instrumental in understanding the electronic structure. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Studies on dimethoxybenzene derivatives have shown that these calculations provide insights into their thermodynamic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps illustrate the charge distribution across the molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. For this compound, the MEP would likely show negative potential around the sulfonyl oxygen atoms and the oxygen atoms of the methoxy groups, indicating their role as hydrogen bond acceptors. The N-H proton would be a region of positive potential, confirming its role as a hydrogen bond donor.

Table 2: Comparison of Functionals for DFT Calculations on Dimethoxybenzene Derivatives

| Functional | Key Characteristic |

|---|---|

| PBE | More time-efficient for calculations. |

| B3LYP | Yields lower total energy, indicating potentially higher accuracy for electronic properties. |

This data highlights the common computational approaches used for related compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, reactivity, and electronic transport properties. nih.gov

For this compound, the HOMO is primarily localized on the electron-rich 2,4-dimethoxybenzene ring and the nitrogen atom of the sulfonamide group. This indicates that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the sulfonyl group (-SO2-) and the allyl group, identifying these as the sites for potential nucleophilic attack.

Illustrative Frontier Molecular Orbital Data for this compound:

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and represents typical values for similar sulfonamide compounds. Specific experimental or computational values for this compound may vary.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating areas of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas denote regions of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the sulfonyl group and the methoxy groups, owing to the high electronegativity of oxygen. These regions are therefore the primary sites for electrophilic interactions.

The area around the hydrogen atom of the sulfonamide nitrogen (N-H) would exhibit a region of positive potential (blue), making it a likely site for hydrogen bonding interactions. The allyl group and the benzene ring would display a more neutral potential (green), with some variation depending on the specific atomic environment. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding and crystal packing, which are significant in the solid-state structure of the compound.

Population Charge Analysis (e.g., Mulliken and NBO)

Population charge analysis provides a quantitative measure of the partial atomic charges within a molecule, offering insights into the electronic distribution and bonding characteristics. Two common methods for this analysis are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis: Mulliken analysis partitions the total electron density among the atoms in a molecule. In this compound, this analysis would likely reveal significant negative charges on the oxygen atoms of the sulfonyl and methoxy groups, as well as on the nitrogen atom of the sulfonamide. The sulfur atom would carry a substantial positive charge due to bonding with two highly electronegative oxygen atoms. The carbon atoms of the benzene ring and the allyl group would have smaller, varying charges depending on their bonding environment.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. For this compound, NBO analysis would confirm the strong polarization of the S-O and S-N bonds. It would also highlight the lone pair electrons on the oxygen and nitrogen atoms, which are crucial for their reactivity. Furthermore, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the anti-bonding orbitals of the S-O bonds, which contributes to the stability of the sulfonamide group.

Illustrative Mulliken and NBO Charge Data for Key Atoms in this compound:

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| S | +1.20 | +1.55 |

| O (sulfonyl) | -0.65 | -0.80 |

| N | -0.50 | -0.70 |

| C (allyl, C=C) | -0.20 | -0.25 |

| C (benzene, attached to S) | +0.30 | +0.40 |

Note: The data in this table is illustrative and represents typical values for similar sulfonamide compounds. Specific experimental or computational values for this compound may vary.

Transformative Applications of N Allyl 2,4 Dimethoxybenzenesulfonamide in Chemical Research

Role as a Key Intermediate in the Synthesis of Bridged and Fused Heterocyclic Systems

The intrinsic reactivity of N-allyl sulfonamides makes them excellent starting materials for the synthesis of nitrogen-containing heterocycles. benthamscience.comresearchgate.net The strategic positioning of the allyl group and the sulfonamide nitrogen atom facilitates intramolecular cyclization reactions, providing a straightforward and efficient route to a variety of ring structures that are prevalent in biologically active compounds. benthamscience.comresearchgate.net

Intramolecular cyclization of allyl sulfonamides is a simple and effective method for creating diverse nitrogen-containing heterocyclic compounds. benthamscience.comresearchgate.net Depending on the reaction conditions, such as the choice of solvent and oxidizing agent, a range of products can be selectively formed, including aziridines, pyrrolidines, and piperazines. benthamscience.comresearchgate.net This versatility allows chemists to tailor the synthesis to achieve specific structural motifs. The oxidative addition of sulfonamides to allylic derivatives is a key process where the reaction's direction is influenced by the substrate type, oxidant, and the sulfonamide's reactivity. benthamscience.comresearchgate.net

One of the most powerful techniques employing related N-allyl sulfonamides is Ring-Closing Metathesis (RCM). For instance, N,N-diallyl-4-methylbenzenesulfonamide, a close analogue, undergoes efficient intramolecular cyclization catalyzed by ruthenium-based systems like Grubbs catalysts. This reaction creates a five-membered dihydropyrrole ring, which is a common structural element in many important molecules. This method provides an efficient pathway to functionalized pyrrolidine derivatives.

Table 1: Heterocyclic Systems Synthesized from Allyl Sulfonamide Intermediates

| Heterocyclic System | Synthetic Method | Key Features |

|---|---|---|

| Pyrrolidines | Intramolecular Cyclization / RCM | Forms a five-membered ring structure. benthamscience.com |

| Aziridines | Oxidative Addition | Creates a three-membered nitrogen-containing ring. benthamscience.comresearchgate.net |

| Piperazines | Intramolecular Cyclization | Results in a six-membered ring with two nitrogen atoms. benthamscience.comresearchgate.net |

These methodologies highlight the compound's role as a foundational building block, enabling access to complex heterocyclic architectures that are central to medicinal chemistry and materials science.

Contribution to the Development of Novel Catalytic Reactions and Methodologies

The unique electronic properties of N-allyl sulfonamide derivatives have been instrumental in the discovery and optimization of new catalytic reactions. The presence of multiple reactive sites within a single molecule allows for highly selective and orthogonal transformations, where different parts of the molecule can be modified independently using specific catalysts.

A study on N-allyl-N-phenylethenesulfonamide, a model compound with both an electron-rich allyl group and an electron-deficient vinyl group, demonstrated this principle of orthogonal reactivity. researchgate.net Researchers found that different transition metal catalysts could selectively target one of the double bonds:

Palladium-Catalyzed Heck-Type Coupling : This reaction occurs preferentially at the more electron-rich double bond of the N-allyl substituent when using arene diazonium salts. researchgate.net

Ruthenium-Catalyzed C-H Activation : In contrast, a Ru-catalyzed C-H activating alkenylation with acetanilides proceeds selectively at the electron-deficient vinyl double bond. researchgate.net

This orthogonal selectivity, driven by the choice of a cationic transition metal catalyst, provides a powerful tool for sequential and controlled functionalization of the molecule. researchgate.net

Furthermore, N-allyl-N-sulfonyl ynamides have been shown to be excellent precursors for amidine synthesis through a fascinating palladium-catalyzed reaction. nih.gov This transformation involves a Pd(0)-catalyzed aza-Claisen rearrangement, which constitutes an N-to-C allyl transfer. nih.gov The reaction mechanism is complex, with divergent pathways that can lead to either allyl transfer or deallylation, depending on the palladium catalyst's oxidation state, the amine's nucleophilicity, and the ligands used. nih.gov During these investigations, an unexpected N-to-C 1,3-sulfonyl shift was also discovered, opening a new pathway for nitrile synthesis. nih.gov

Table 2: Catalytic Methodologies Involving N-Allyl Sulfonamide Derivatives

| Catalytic System | Reaction Type | Substrate | Outcome |

|---|---|---|---|

| Palladium (Pd) | Heck-Type Coupling | N-allyl-N-phenylethenesulfonamide | Selective arylation at the allyl group. researchgate.net |

| Ruthenium (Ru) | C-H Activating Alkenylation | N-allyl-N-phenylethenesulfonamide | Selective alkenylation at the vinylsulfonamide group. researchgate.net |

| Palladium(0) (Pd(0)) | Aza-Claisen Rearrangement | N-allyl-N-sulfonyl ynamide | N-to-C allyl transfer to synthesize amidines. nih.gov |

These examples underscore the significant contribution of N-allyl sulfonamides to the expansion of the synthetic chemist's toolkit, enabling the development of sophisticated and highly selective catalytic methods.

Design and Synthesis of Chemically Complex Molecular Scaffolds

A molecular scaffold is a core structure from which a variety of functional building blocks can be systematically organized to create large, functional molecules. mdpi.com The ideal scaffold allows for rational and often late-stage derivatization, providing precise control over the final architecture of the target molecule. mdpi.com

N-allyl-2,4-dimethoxybenzenesulfonamide and its derivatives are excellent candidates for use in the design of such complex molecular scaffolds. Their utility stems directly from the diverse and selective reactivity discussed in the previous sections.

The ability to form a stable heterocyclic core via intramolecular cyclization serves as an ideal starting point for a new molecular scaffold. benthamscience.com This newly formed ring system can then be further functionalized. The orthogonal reactivity demonstrated in catalytic systems is particularly valuable for scaffold design. researchgate.net For example, a scaffold based on an N-allyl sulfonamide could first undergo a palladium-catalyzed reaction at its allyl group to attach one functional unit, followed by a separate, ruthenium-catalyzed reaction at another position to introduce a second, different functional unit. researchgate.net This stepwise and controlled approach is a hallmark of rational scaffold-based synthesis.

The allyl groups themselves are versatile handles that can participate in a wide range of transformations beyond those already mentioned, such as addition reactions and oxidations, further expanding their utility as a synthetic intermediate for building complex structures. By leveraging the predictable reactivity of the N-allyl sulfonamide core, chemists can design and construct elaborate, multi-component molecular architectures with tailored properties for applications ranging from drug discovery to materials science.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-allyl-N-phenylethenesulfonamide |

| N,N-diallyl-4-methylbenzenesulfonamide |

| N-allyl-N-sulfonyl ynamides |

| Aziridines |

| Pyrrolidines |

| Piperazines |

| Oxazolidines |

| Dihydropyrrole |

| Amidines |

| Nitriles |

| Arene diazonium salts |

Q & A

Q. What are the standard synthetic routes for N-allyl-2,4-dimethoxybenzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution between 2,4-dimethoxybenzenesulfonyl chloride and allylamine under basic conditions (e.g., Na₂CO₃ or pyridine). Reaction progress is monitored by TLC, and purification involves column chromatography. Key steps include pH control (~10) to optimize sulfonamide bond formation, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on H NMR (e.g., allyl protons at δ 5.2–5.9 ppm and methoxy groups at δ 3.8–4.0 ppm), IR (S=O stretching at ~1150–1350 cm⁻¹), and mass spectrometry. Crystallographic data (e.g., X-ray diffraction) may resolve conformational details, as seen in related sulfonamides .

Q. How is the purity of synthesized this compound validated?

Purity is assessed via HPLC (reversed-phase C18 column) and elemental analysis. Residual solvents or byproducts are quantified using GC-MS. TLC with UV visualization ensures reaction completion .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yields depend on stoichiometric ratios (e.g., 1.2:1 allylamine:sulfonyl chloride), solvent choice (DMF or THF), and temperature (50–70°C). Lithium hydride catalysis enhances nucleophilicity in N-allylation steps, as shown in analogous systems .

Q. What strategies resolve contradictions in biological activity data across sulfonamide derivatives?

Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups on the benzene ring) or assay conditions. Structure-activity relationship (SAR) studies with systematic substituent variation, combined with molecular docking (e.g., AutoDock Vina), clarify mechanisms. Statistical tools like ANOVA and Tukey’s test differentiate significant activity trends .

Q. How do crystallographic studies inform the conformational flexibility of this compound?

X-ray crystallography reveals dihedral angles between the sulfonamide group and methoxy-substituted benzene ring. For example, in N-(2,4-dimethylphenyl) analogs, steric hindrance from methyl groups restricts rotation, impacting binding to biological targets .

Q. What methodologies assess the compound’s potential as an enzyme inhibitor?

Inhibitory activity is evaluated via in vitro assays (e.g., lipoxygenase inhibition using UV-Vis spectroscopy at 234 nm). IC₅₀ values are calculated from dose-response curves, with controls for non-specific binding (e.g., heat-denatured enzymes) .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

QSAR models (e.g., SwissADME) predict logP (lipophilicity), bioavailability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) analyze membrane permeability, while DFT calculations (Gaussian 09) optimize ground-state geometries for docking studies .

Methodological Considerations

Q. What are the critical steps in scaling up sulfonamide synthesis without compromising yield?

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity?

Re-evaluate force field parameters in docking simulations and validate assay conditions (e.g., buffer pH, cofactor availability). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。